(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid chemical properties
(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic Acid (N-acetyl-D-histidine)
Executive Summary
(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid, commonly known as N-acetyl-D-histidine, is a derivative of the non-proteinogenic D-histidine amino acid. The introduction of the acetyl group at the alpha-amino position and the D-stereoisomeric configuration confer unique chemical properties that are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, analytical characterization, stability, and applications, tailored for researchers and scientists. The inherent resistance of D-amino acid derivatives to enzymatic degradation makes N-acetyl-D-histidine a valuable building block for designing robust, biologically active peptides and peptidomimetics.
Introduction and Nomenclature
N-acetyl-D-histidine belongs to a class of modified amino acids where the primary amine is protected by an acetyl group. This modification neutralizes the positive charge of the α-amino group at physiological pH, altering the molecule's overall charge distribution, hydrogen bonding capacity, and steric profile compared to its parent amino acid, D-histidine. Its enantiomer, N-acetyl-L-histidine, is a known animal metabolite, particularly prominent in the brain and eyes of certain vertebrates where it functions as a major osmolyte.[1] While the L-form has established biological roles, the D-form is primarily of synthetic and pharmaceutical interest.
The imidazole side chain, a key feature of histidine, is a versatile functional group. Its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. This property is retained in N-acetyl-D-histidine, making it a valuable component for designing pH-responsive biomolecules.
Table 1: Compound Identification and Nomenclature
| Identifier | Value |
| Systematic IUPAC Name | (2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid[2] |
| Common Name | N-acetyl-D-histidine |
| CAS Number | 75983-68-5[2] |
| PubChem CID | 787425[2] |
| Molecular Formula | C₈H₁₁N₃O₃[2] |
| Molecular Weight | 197.19 g/mol [2] |
Physicochemical Properties
The chemical behavior of N-acetyl-D-histidine is dictated by its three primary functional components: the acetylated α-amino group, the carboxylic acid, and the imidazole side chain, all arranged around a chiral D-configured α-carbon.
Stereochemistry and Optical Activity
The designation "(2R)" specifies the absolute configuration at the chiral α-carbon according to the Cahn-Ingold-Prelog priority rules. This D-stereochemistry is fundamentally important in a biological context. Peptides and proteins incorporating D-amino acids are significantly less susceptible to degradation by proteases, which are stereospecific for L-amino acid substrates. This strategy is widely employed in drug design to enhance the in vivo half-life of peptide-based therapeutics.
Acid-Base Properties and pKa
N-acetyl-D-histidine is an amphiprotic molecule with two primary ionizable groups: the carboxylic acid and the imidazole ring.
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Carboxylic Acid Group (-COOH): This group has a pKa typically in the range of 2-3. Below this pH, it is protonated (-COOH), and above this pH, it is deprotonated (-COO⁻).
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Imidazole Side Chain: The imidazole ring of histidine has a pKa of approximately 6.0.[3] This allows it to undergo protonation/deprotonation near neutral pH. Below pH 6, the ring is predominantly protonated (imidazolium), carrying a positive charge.[3] Above pH 6, it is neutral. This pH-dependent charge is critical for its function in many biological and synthetic systems. The neutral imidazole ring exists in two tautomeric forms, with the proton on either the Nτ (N1) or Nπ (N3) nitrogen atom.[3]
The pKa of the imidazole ring can be influenced by its local chemical environment, such as proximity to other charged groups.[4]
Table 2: Key Physicochemical Parameters
| Property | Value / Description | Source |
| Melting Point | 187 °C (for L-enantiomer) | [5] |
| Imidazole pKa | ~6.0 (for parent histidine) | [3] |
| XLogP3-AA | -0.7 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Solubility | Soluble in polar solvents like water. The L-form monohydrate is soluble in PBS at 12.5 mg/mL.[6] |
Solubility and Partitioning
The presence of the carboxylic acid, amide, and imidazole functionalities makes N-acetyl-D-histidine a polar molecule. The computed octanol-water partition coefficient (XLogP3-AA = -0.7) indicates its hydrophilic nature, predicting good solubility in aqueous solutions and poor solubility in nonpolar organic solvents.[2]
Synthesis and Purification
N-acetyl-D-histidine is typically prepared through the selective acetylation of the α-amino group of D-histidine. Careful control of reaction conditions is necessary to avoid modification of the imidazole side chain.
Synthetic Workflow
The most direct synthetic route involves the reaction of D-histidine with an acetylating agent, such as acetic anhydride, under controlled pH conditions.
Caption: General workflow for the synthesis of N-acetyl-D-histidine.
Experimental Protocol: Acetylation of D-Histidine
This protocol describes a general method for the N-acetylation of an amino acid.
Causality Statement: The reaction is performed in a weakly basic aqueous solution to deprotonate the α-amino group, enhancing its nucleophilicity, while keeping the imidazole ring largely protonated and less reactive. Acetic anhydride is added portion-wise at low temperature to control the exothermic reaction and minimize side product formation.
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Dissolution: Dissolve D-histidine in a 1 M sodium bicarbonate (NaHCO₃) solution at 0-5 °C with stirring.
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Acetylation: Slowly add acetic anhydride dropwise to the solution, ensuring the temperature remains below 10 °C. The pH should be monitored and maintained in the range of 8-9 by adding additional base if necessary.
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Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, acidify the solution to a pH of ~3-4 with 1 M HCl. This protonates the product's carboxylate, facilitating its isolation.
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Isolation: The crude product may precipitate upon acidification or can be isolated by evaporation of the solvent followed by purification.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by silica gel column chromatography using a polar eluent system.[7]
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is required to confirm the identity, structure, and purity of synthesized N-acetyl-D-histidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This is the primary tool for structural elucidation. Key expected signals include: a singlet for the acetyl methyl protons (~2.0 ppm), multiplets for the α-CH and β-CH₂ protons, and two singlets for the imidazole C2-H and C5-H protons. The chemical shifts of the imidazole protons are highly sensitive to pH and are used to determine the ring's pKa.[4]
-
¹³C NMR: Confirms the carbon skeleton, with distinct signals for the carboxylic carbon, amide carbonyl carbon, acetyl methyl carbon, and the carbons of the imidazole ring.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 198.09 or the deprotonated molecule [M-H]⁻ at m/z 196.07.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include: a strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), another strong C=O stretch for the amide I band (~1650 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).
Caption: Workflow for the analytical characterization of N-acetyl-D-histidine.
Reactivity and Stability
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Reactivity: The primary sites of reactivity are the carboxylic acid and the imidazole side chain. The carboxyl group can be converted to esters or amides using standard coupling chemistry. The imidazole ring can participate in metal ion coordination and is susceptible to alkylation, though it is less nucleophilic when protonated.
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Stability: N-acetyl-D-histidine is a stable, solid compound under standard laboratory conditions. As a precaution, similar to other amino acid derivatives, it should be stored in a cool, dry, and well-sealed container to prevent degradation.[8] The amide bond is stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.
Applications in Research and Drug Development
The unique properties of N-acetyl-D-histidine make it a valuable tool for pharmaceutical and biochemical research.
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Peptide Synthesis: It serves as a specialized building block for solid-phase or solution-phase peptide synthesis.[8] Incorporating it into a peptide sequence can significantly increase the peptide's resistance to proteolysis, thereby enhancing its bioavailability and therapeutic potential.
-
Drug Development: The imidazole side chain can act as a catalytic residue, a metal-binding ligand, or a hydrogen-bonding element in interactions with biological targets. Using the D-enantiomer allows for the design of enzyme inhibitors or receptor ligands with altered binding conformations and improved metabolic stability.[8]
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Biomaterials: The pH-responsive nature of the histidine side chain can be exploited in the design of "smart" biomaterials, such as hydrogels or drug delivery systems that change their properties in response to environmental pH changes.
Conclusion
(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid is a synthetically accessible and chemically versatile molecule. Its defining features—the D-stereoconfiguration, the protected α-amino group, and the pH-active imidazole side chain—provide a powerful combination of properties for advancing drug discovery and biomaterial engineering. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is essential for its effective application in scientific research.
References
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Chiluwal, N., et al. (2019). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Molecules, 24(3), 405. [Link]
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PubChem. (n.d.). (S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). N-Acetyl-L-histidine. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). N-Acetylhistidine, D-. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. Retrieved January 26, 2026, from [Link]
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